molecular formula C18H11ClN4O4 B4717247 2-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione

2-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4717247
M. Wt: 382.8 g/mol
InChI Key: FGWGACTVMYAMLG-UHFFFAOYSA-N
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Description

2-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a pyrazole ring, a nitro group, and an isoindole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O4/c19-12-6-4-11(5-7-12)9-21-10-13(8-20-21)22-17(24)14-2-1-3-15(23(26)27)16(14)18(22)25/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWGACTVMYAMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CN(N=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Introduction of the 4-chlorobenzyl group: This is achieved through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-chlorobenzyl chloride.

    Cyclization to form the isoindole ring: This step involves the condensation of the intermediate with a suitable anhydride or dicarboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
  • 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide

Uniqueness

2-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to its combination of a pyrazole ring and an isoindole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione

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